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molecular formula C10H9F3O4 B8635016 4-Hydroxy-6-methyl-3-(4,4,4-trifluorobutanoyl)-2H-pyran-2-one CAS No. 478185-78-3

4-Hydroxy-6-methyl-3-(4,4,4-trifluorobutanoyl)-2H-pyran-2-one

Cat. No. B8635016
M. Wt: 250.17 g/mol
InChI Key: JTZLNLIWMZIFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509299B2

Procedure details

In 240 ml of toluene, 14.1 g of 4-hydroxy-6-methyl-2-pyrone was suspended, and 1.94 g of 4-dimethylaminopyridine, 16.6 g of 4, 4,4-trifluorobutyric acid and 21.9 g of dicyclohexylcarbodiimide were added thereto. The reaction mixture was stirred for 1 hour at room temperature and further stirred for 20 hours at 70° C. After cooling to room temperature, it was subjected to filtration. The filtrate was washed with 1% hydrochloric acid twice and saturated brine once in this order. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 5.38 g of 4-hydroxy-6-methyl-3-(4,4,4-trifluorobutyryl)-2-pyrone (hereinafter, referred to as the present compound (A)) mp 104° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
21.9 g
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.[F:10][C:11]([F:18])([F:17])[CH2:12][CH2:13][C:14](O)=[O:15].C1(N=C=NC2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[C:3]=1[C:14](=[O:15])[CH2:13][CH2:12][C:11]([F:18])([F:17])[F:10]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Step Two
Name
Quantity
240 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
16.6 g
Type
reactant
Smiles
FC(CCC(=O)O)(F)F
Name
Quantity
21.9 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
1.94 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred for 20 hours at 70° C
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
it was subjected to filtration
WASH
Type
WASH
Details
The filtrate was washed with 1% hydrochloric acid twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C)=O)C(CCC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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